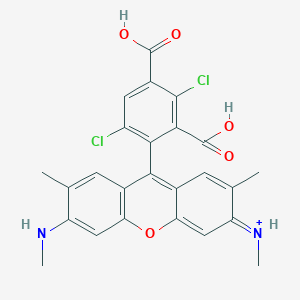
9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium is a complex organic molecule with significant applications in various scientific fields It is known for its unique chemical structure, which includes multiple functional groups such as carboxylic acids, chlorides, and methylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium involves several steps, starting with the preparation of the core xanthylium structure. The process typically includes:
Formation of the Xanthylium Core: This step involves the condensation of appropriate aromatic aldehydes with amines under acidic conditions to form the xanthylium core.
Introduction of Functional Groups: The carboxylic acid and chloride groups are introduced through electrophilic aromatic substitution reactions.
Methylation: The methylamino groups are added via nucleophilic substitution reactions using methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a fluorescent dye. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)xanthylium
- 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(dimethylamino)xanthylium
Uniqueness
Compared to similar compounds, 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium stands out due to its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C25H21Cl2N2O5+ |
|---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
[9-(2,4-dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-6-(methylamino)xanthen-3-ylidene]-methylazanium |
InChI |
InChI=1S/C25H20Cl2N2O5/c1-10-5-12-18(8-16(10)28-3)34-19-9-17(29-4)11(2)6-13(19)20(12)21-15(26)7-14(24(30)31)23(27)22(21)25(32)33/h5-9,28H,1-4H3,(H,30,31)(H,32,33)/p+1 |
InChI Key |
UZHZQAVKWBAMOZ-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC2=C(C=C1NC)OC3=CC(=[NH+]C)C(=CC3=C2C4=C(C=C(C(=C4C(=O)O)Cl)C(=O)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


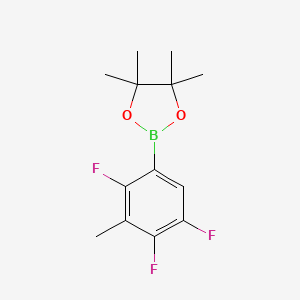
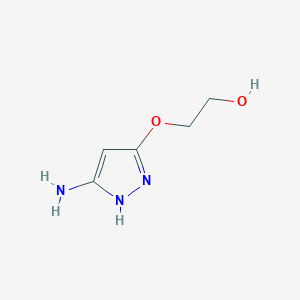
![Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate](/img/structure/B13901875.png)
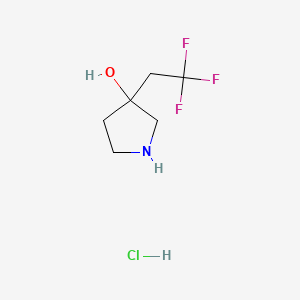
![2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B13901894.png)
![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)
![6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)

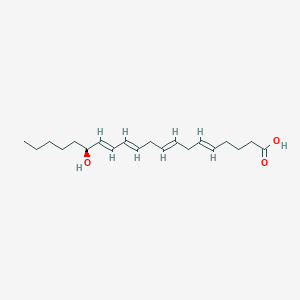
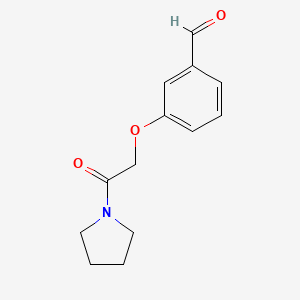
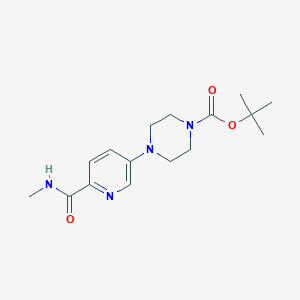
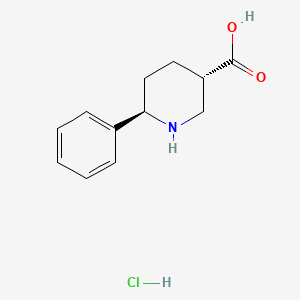
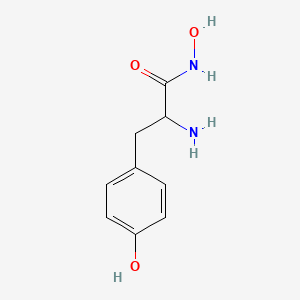
![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)
